![molecular formula C17H17BrN2O2 B4394529 N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide](/img/structure/B4394529.png)
N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide, also known as Br-MPEP, is a chemical compound that belongs to the class of phenylethylamines. It is a potent and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that plays a crucial role in regulating the synaptic transmission of glutamate in the central nervous system (CNS). Br-MPEP has been extensively studied for its potential therapeutic applications in various CNS disorders.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide acts as a competitive antagonist for the mGluR5 receptor. It binds to the allosteric site of the receptor and prevents the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor and a subsequent reduction in glutamate-mediated synaptic transmission.
Biochemical and Physiological Effects:
The inhibition of mGluR5 receptors by N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome and schizophrenia. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide in lab experiments include its high potency and selectivity for the mGluR5 receptor, which allows for the precise modulation of glutamate-mediated synaptic transmission. However, its limitations include its poor solubility in water and its potential off-target effects on other receptors.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide. One direction is to explore its potential therapeutic applications in other CNS disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential as a tool for studying the role of mGluR5 receptors in synaptic plasticity and learning and memory. Additionally, the development of more potent and selective mGluR5 antagonists based on the structure of N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide could lead to the discovery of new therapeutic agents for CNS disorders.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been widely used as a pharmacological tool to study the function of mGluR5 receptors in the CNS. It has been shown to inhibit the activity of mGluR5 receptors in vitro and in vivo, leading to a reduction in glutamate-mediated synaptic transmission. This makes it a potential therapeutic agent for various CNS disorders such as Fragile X syndrome, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-11-10-14(18)8-9-15(11)20-17(22)16(21)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKGDQESGYEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.